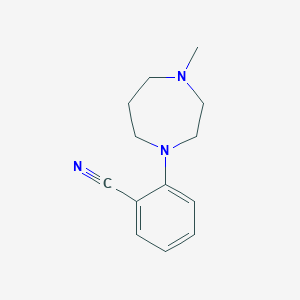

![molecular formula C13H17N B1324404 1,3-Dihydrospiro[indene-2,4'-piperidine] CAS No. 6841-89-0](/img/structure/B1324404.png)

1,3-Dihydrospiro[indene-2,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

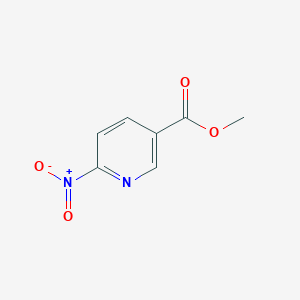

1,3-Dihydrospiro[indene-2,4'-piperidine] is a cyclic compound that belongs to the spirodienone family. It is a colorless solid that is soluble in organic solvents and has a melting point of 74-76 °C. 1,3-Dihydrospiro[indene-2,4'-piperidine] has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis of Spirocompounds : A study by Younesi, Sorotskaya, and Krapivin (2009) outlined a method to prepare new spirocompounds like 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetate and its derivatives. These compounds were synthesized via the interaction of N-benzoylglycine with ortho-formylbenzoic acids and were purified through column chromatography. Their composition and structure were confirmed through various analytical techniques, making them interesting subjects for further research in the field of organic chemistry (Younesi et al., 2009).

Regioselective Synthesis for Renin Inhibitors : Nakamura et al. (2009) reported an efficient synthetic method for a 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines] scaffold, which showed moderate in vitro binding affinity for purified human renin. This highlights the potential of this compound in medicinal chemistry, specifically for the development of renin inhibitors (Nakamura et al., 2009).

Anti-Tumor Properties : Girgis (2009) explored the anti-tumor activity of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. The compounds showed promising anti-tumor activity against various human tumor cell lines, particularly against the melanoma cell line SK-MEL-2. This study highlights the potential of these compounds in the development of anti-cancer therapies (Girgis, 2009).

Bioisosteres and σ Receptor Affinity : Oberdorf et al. (2012) synthesized a series of σ ligands based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework. The study revealed that certain substituents and the electron density of the thiophene moiety significantly influenced the σ(1) receptor affinity, indicating the potential of these compounds in the development of selective σ receptor ligands (Oberdorf et al., 2012).

CF3-Containing Derivatives Synthesis : Dai et al. (2012) described a one-pot multi-component reaction to synthesize CF3-containing spiro[indene-2,3'-piperidine] derivatives. The study presented a plausible reaction mechanism and confirmed the structures of the compounds through various spectroscopic techniques. This research contributes to the synthesis methodologies of CF3-containing compounds, which are significant in medicinal chemistry and material science (Dai et al., 2012).

Propiedades

IUPAC Name |

spiro[1,3-dihydroindene-2,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOICBZPOILCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,4'-piperidine] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)